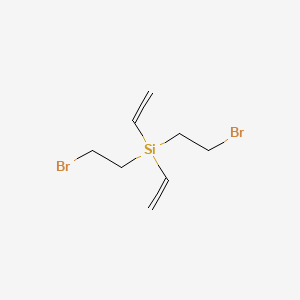
Bis(2-bromoethyl)(diethenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-bromoethyl)(diethenyl)silane is an organosilicon compound with the molecular formula C8H14Br2Si It is characterized by the presence of two bromoethyl groups and two ethenyl groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-bromoethyl)(diethenyl)silane typically involves the reaction of diethenylsilane with 2-bromoethyl bromide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows: [ \text{Diethenylsilane} + 2 \text{Bromoethyl bromide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Bis(2-bromoethyl)(diethenyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl groups can be replaced by other nucleophiles, leading to the formation of new compounds.
Addition Reactions: The ethenyl groups can participate in addition reactions with electrophiles, resulting in the formation of substituted silanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Addition Reactions: Electrophiles such as halogens, acids, and hydrogen can be used. The reactions may require catalysts such as palladium or platinum.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted silanes, while addition reactions with hydrogen can produce fully saturated silanes.
科学的研究の応用
Bis(2-bromoethyl)(diethenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds
Biology: The compound can be used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality.
Medicine: Research is ongoing to explore its potential use in drug delivery systems, where its ability to form stable bonds with biological molecules can be advantageous.
Industry: It is used in the production of specialty polymers and coatings, where its reactivity and stability are valuable properties.
作用機序
The mechanism by which bis(2-bromoethyl)(diethenyl)silane exerts its effects involves the interaction of its functional groups with target molecules. The bromoethyl groups can participate in nucleophilic substitution reactions, while the ethenyl groups can undergo addition reactions. These interactions can lead to the formation of stable bonds with various substrates, enabling the compound to modify surfaces or form new materials.
類似化合物との比較
Similar Compounds
Bis(2-chloroethyl)(diethenyl)silane: Similar in structure but with chlorine atoms instead of bromine. It has different reactivity and applications.
Bis(2-bromoethyl)(dimethyl)silane: Contains methyl groups instead of ethenyl groups, leading to different chemical properties and uses.
Diethenyl(dimethyl)silane:
Uniqueness
Bis(2-bromoethyl)(diethenyl)silane is unique due to the presence of both bromoethyl and ethenyl groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
51664-47-2 |
|---|---|
分子式 |
C8H14Br2Si |
分子量 |
298.09 g/mol |
IUPAC名 |
bis(2-bromoethyl)-bis(ethenyl)silane |
InChI |
InChI=1S/C8H14Br2Si/c1-3-11(4-2,7-5-9)8-6-10/h3-4H,1-2,5-8H2 |
InChIキー |
FYBFDYNFIJPJSE-UHFFFAOYSA-N |
正規SMILES |
C=C[Si](CCBr)(CCBr)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


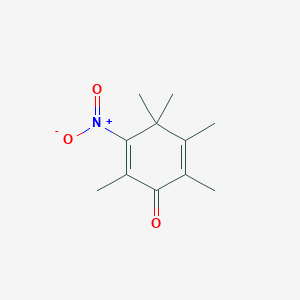
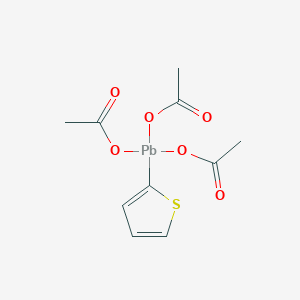


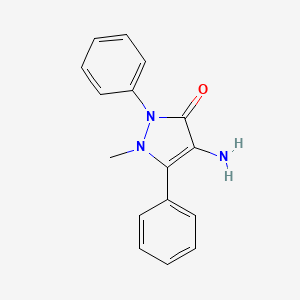
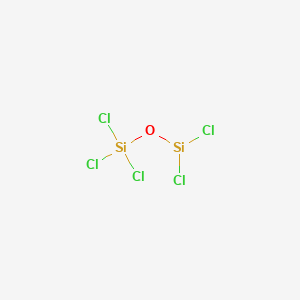
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)

![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
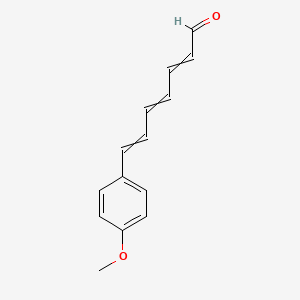

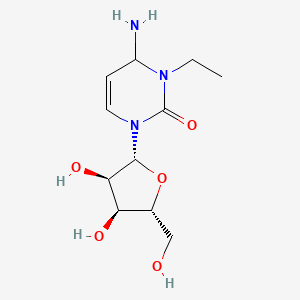
![3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14648086.png)
